![molecular formula C21H25N3O2S2 B535868 4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)
4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV009108 is an antimalarial agent with increased efficacy against one or more pfatp4 mutated clones.
Scientific Research Applications
DNA Binding and Anticancer Activity : A study by González-Álvarez et al. (2013) examined mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzenesulfonamide. These complexes showed significant DNA binding and cleavage abilities, as well as genotoxicity and anticancer activities in yeast and human tumor cells. The research highlighted the role of the N-sulfonamide derivative in DNA interactions and its potential in apoptosis-induced cell death in cancer treatment (González-Álvarez et al., 2013).
Potential in Photodynamic Cancer Therapy : Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups, and characterized their properties for photodynamic therapy applications. These compounds demonstrated high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Inhibitors of Kynurenine 3-Hydroxylase : A study by Röver et al. (1997) focused on the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. Compounds synthesized in this study demonstrated high-affinity inhibition of the enzyme, suggesting their potential use in studying the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Cyclooxygenase (COX-2) Inhibitors : Hassan (2014) investigated compounds containing the sulfonamide moiety for their potential as COX-2 inhibitors. The study involved synthesis and molecular docking studies of various compounds, highlighting their potential as inhibitors with further modifications (Hassan, 2014).
Small Molecule HIF-1 Pathway Inhibitor : A study by Mun et al. (2012) discovered a novel small molecule HIF-1 pathway inhibitor, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, which showed potential in antagonizing tumor growth. The research aimed to optimize the chemical properties of this compound for development as a cancer therapeutic (Mun et al., 2012).
properties
Product Name |
4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C21H25N3O2S2 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
4-{2-[(3,4-Dimethylphenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzene-1-sulfonamide |
InChI |
InChI=1S/C21H25N3O2S2/c1-5-24(6-2)28(25,26)19-11-8-17(9-12-19)20-14-27-21(23-20)22-18-10-7-15(3)16(4)13-18/h7-14H,5-6H2,1-4H3,(H,22,23) |
InChI Key |
CFAYJTHICHSZHC-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=C(C2=CSC(NC3=CC=C(C)C(C)=C3)=N2)C=C1)(N(CC)CC)=O |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MMV-009108; MMV 009108; MMV009108 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3-Methoxyphenyl)ethynyl]-6-methylpyridine](/img/structure/B535857.png)
![5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B535878.png)
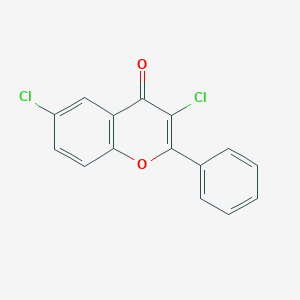
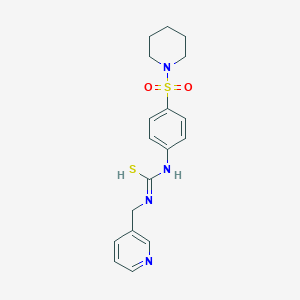
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B536827.png)
![4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid](/img/structure/B536847.png)
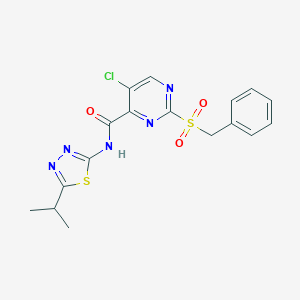
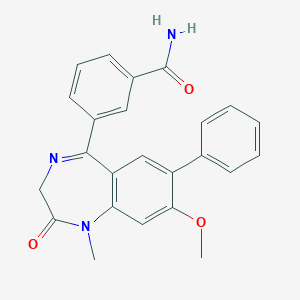
![4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide](/img/structure/B537403.png)
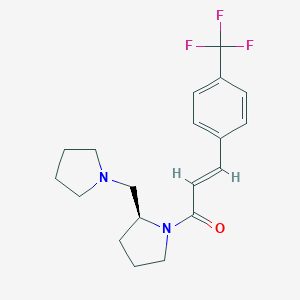
![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)
![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B537580.png)
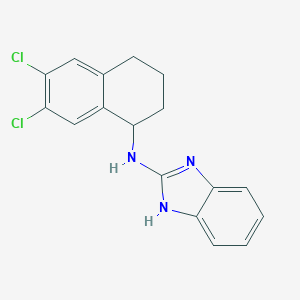
![2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B537674.png)